molecular formula C11H10ClF3O2 B1328090 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane CAS No. 898761-60-9

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane

Cat. No.: B1328090
CAS No.: 898761-60-9
M. Wt: 266.64 g/mol
InChI Key: MANSZPOCYKRNLJ-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is an organic compound with the molecular formula C11H10ClF3O2. This compound is characterized by the presence of a chloro group, a trifluoromethoxyphenyl group, and a butanone structure. It is used in various scientific experiments due to its unique physical and chemical properties.

Properties

IUPAC Name

4-chloro-1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O2/c12-7-1-2-10(16)8-3-5-9(6-4-8)17-11(13,14)15/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANSZPOCYKRNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645170
Record name 4-Chloro-1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-60-9
Record name 4-Chloro-1-[4-(trifluoromethoxy)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The compound is synthesized via the nucleophilic addition of chloroacetone to 4-trifluoromethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through the following stages:

  • Formation of an intermediate aldol product.
  • Dehydration to yield the final ketone compound.

Reaction Conditions

  • Temperature: The reaction is performed at temperatures ranging from 50°C to 70°C.
  • Time: Reaction time typically spans 4–6 hours.
  • Solvent: Common solvents include ethanol or methanol to facilitate dissolution and reaction kinetics.

Chemical Equation

$$
\text{C}8\text{H}6\text{F}3\text{O}2 (\text{benzaldehyde}) + \text{C}3\text{H}5\text{ClO} (\text{chloroacetone}) \xrightarrow{\text{NaOH}} \text{C}{11}\text{H}{10}\text{ClF}3\text{O}2
$$

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using advanced techniques for higher efficiency and yield.

Continuous Flow Reactors

Continuous flow reactors are employed to improve control over reaction parameters such as temperature, pressure, and mixing rates. This method offers:

  • Enhanced reaction efficiency.
  • Reduced reaction times.
  • Improved scalability for large-scale production.

Catalytic Enhancements

The use of catalysts such as palladium on carbon (Pd/C) can further optimize the reaction by increasing selectivity and yield.

Comparative Analysis of Synthetic Methods

The table below summarizes key differences between laboratory-scale and industrial-scale synthesis methods:

Parameter Laboratory Scale Industrial Scale
Reaction Type Batch reactions Continuous flow reactions
Temperature Control Limited Precise
Yield Moderate High
Catalyst Usage Optional Essential

Research Findings on Optimization

Recent studies have focused on optimizing the synthesis process for better yields and purity:

  • Base Selection: Sodium hydroxide is preferred for its cost-effectiveness, but potassium carbonate has been explored for improved reaction kinetics.
  • Solvent Effects: Solvents like ethanol enhance solubility but may require additional purification steps.
  • Reaction Time Reduction: Microwave-assisted synthesis has been tested to reduce reaction times significantly.

Data Table: Reaction Parameters

Parameter Value/Range Notes
Temperature 50–70°C Higher temperatures may degrade products.
Reaction Time 4–6 hours Longer times may lead to side reactions.
Solvent Ethanol/Methanol Facilitates dissolution and reactivity.
Catalyst Palladium on Carbon Optional for higher efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its structure suggests that it could be developed into pharmaceuticals targeting various diseases, particularly those involving protein kinases. The trifluoromethoxy group is known to enhance the bioavailability and potency of drug candidates, making this compound a valuable scaffold for drug design.

Synthetic Intermediates

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further derivatization, leading to the production of novel compounds with potentially useful properties. This capability is crucial in the development of new materials and chemicals.

Material Science

Due to its unique chemical structure, the compound may find applications in material science, particularly in the development of polymers or coatings that require specific chemical properties such as hydrophobicity or thermal stability.

Case Study 1: Medicinal Application

In a study published by Monash University, researchers investigated the synthesis of novel quinolone derivatives using intermediates similar to this compound. The synthesized compounds exhibited promising antibacterial activity, highlighting the potential of this compound in developing new antibiotics.

Case Study 2: Synthesis Methodology

A recent publication described a green synthetic methodology for creating complex organic compounds from simpler precursors, including those derived from this compound. This approach not only improved yield but also reduced environmental impact, showcasing its utility in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane
  • 4-Chloro-1-oxo-1-(4-methoxyphenyl)butane
  • 4-Chloro-1-oxo-1-(4-fluorophenyl)butane

Uniqueness

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in the synthesis of pharmaceuticals and agrochemicals, where such properties can enhance the efficacy and selectivity of the final product.

Biological Activity

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a chloro group and a trifluoromethoxy substituent, is being studied for its interactions with various biological targets. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyClF3O\text{C}_x\text{H}_y\text{Cl}\text{F}_3\text{O}

Where xx and yy represent the number of carbon and hydrogen atoms, respectively. The presence of the trifluoromethoxy group is significant due to its electron-withdrawing properties, which can enhance the compound's reactivity and biological interactions.

1. Enzyme Inhibition

Research has indicated that compounds with similar structures often exhibit enzyme inhibition properties. For instance, studies on related compounds have shown that halogenated derivatives can inhibit cholinesterases and cyclooxygenases, which are critical enzymes in various physiological processes . The presence of the trifluoromethoxy group may contribute to enhanced binding affinity due to increased lipophilicity and metabolic stability.

2. Antioxidant Activity

The antioxidant potential of this compound is hypothesized based on structural analogs that demonstrate free radical scavenging abilities. The electron-withdrawing effect of the trifluoromethoxy group could facilitate interactions with reactive oxygen species (ROS), thus providing protective effects against oxidative stress .

Case Studies

Case Study 1: Inhibition of Cholinesterases

A study evaluating the inhibitory effects of structurally similar compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed significant activity. For example, derivatives with halogen substituents exhibited IC50 values ranging from 5.4 μM to 19.2 μM against AChE, indicating strong potential for neuroprotective applications .

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A10.47.7
Compound B5.49.9
Compound C19.213.2

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines, such as MCF-7 (breast cancer). These studies typically utilize assays like MTT or cell viability tests to determine the half-maximal inhibitory concentration (IC50). The findings suggest that compounds with similar substituents may exhibit moderate cytotoxicity, warranting further investigation into their mechanisms of action .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of compounds related to this compound:

  • Enhanced Binding Affinity : The trifluoromethoxy group significantly increases binding interactions with target proteins due to its electron-withdrawing nature, facilitating hydrogen bonding .
  • Multi-target Potential : Compounds in this class have shown promise as multi-target inhibitors, acting on various pathways involved in inflammation and neurodegeneration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : A Friedel-Crafts acylation using 4-trifluoromethoxyphenyl precursors and chloro-substituted acyl chlorides is a plausible route. Optimization involves adjusting catalysts (e.g., AlCl₃ or FeCl₃), solvent polarity (e.g., dichloromethane or nitrobenzene), and temperature gradients to suppress side reactions like over-acylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization can isolate the product. Kinetic studies tracking intermediate formation via HPLC () are critical for identifying optimal reaction windows.

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethoxy (-OCF₃) group generates distinct splitting patterns (e.g., δ ~120 ppm in ¹³C NMR for CF₃). The ketone carbonyl (C=O) appears near δ 200-210 ppm.
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~550-750 cm⁻¹).
  • Mass Spectrometry : Parent ion [M+H]⁺ matching molecular weight (C₁₁H₁₀ClF₃O₂: 274.6 g/mol) and fragmentation peaks (e.g., loss of Cl or CF₃O groups).
  • Purity : HPLC with UV detection (λ = 254 nm) and retention time comparison against standards ().

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for analyzing the electronic properties and thermodynamic stability of this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP with 6-311++G(d,p) basis sets) reliably predict thermochemical properties. Key analyses include:

  • HOMO-LUMO gaps : To assess reactivity and charge transfer potential.
  • Electrostatic Potential Maps : Visualize electrophilic/nucleophilic sites influenced by the -CF₃O and Cl substituents.
  • Thermodynamic Stability : Calculate Gibbs free energy of formation and compare with experimental calorimetry data. Becke’s exchange-correlation functional ( ) improves accuracy for bond dissociation energies and ionization potentials.

Q. How does the trifluoromethoxy group affect phase behavior and solubility in non-polar solvents under varying temperatures and pressures?

  • Methodological Answer : The -CF₃O group’s hydrophobicity and electron-withdrawing nature reduce polarity, enhancing solubility in non-polar solvents (e.g., hexane). Experimental design should replicate phase studies for butane/bitumen systems ( ):

  • Conditions : Test temperatures (50–200°C) and pressures (1–6 MPa) in a high-pressure equilibration cell.
  • Measurements : Solubility (via gravimetric analysis), density (vibrating-tube densimeter), and viscosity (rotational viscometer).
  • Data Interpretation : Construct P-T and P-x diagrams to identify liquid-liquid/vapor-liquid equilibria. Tabulate results akin to Table 5–3 ( ) for reproducibility.

Q. How can contradictory solubility data from different studies be resolved methodologically?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., solvent trace impurities, equilibration time). Solutions include:

  • Replication : Conduct triplicate experiments under standardized conditions (e.g., 24-hour equilibration).
  • Statistical Analysis : Apply ANOVA to identify significant deviations.
  • Cross-Validation : Use complementary techniques (e.g., gas chromatography for dissolved solvent quantification) ( ).

Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., NaOH, amines) via UV-Vis spectroscopy.
  • Isotopic Labeling : Use ³⁶Cl-labeled compounds to track substitution pathways.
  • Computational Modeling : Simulate transition states to identify steric/electronic barriers ( ).

Data Presentation Guidelines

  • Phase Diagrams : Adapt Figure 5–10 ( ) to map P-T behavior, distinguishing single-phase and phase-separated regions.
  • Thermochemical Tables : Report computed DFT values (bond lengths, angles, ΔG) alongside experimental data for validation ( ).

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